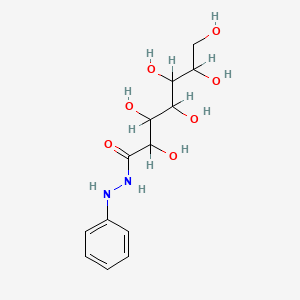
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a complex organic compound with the molecular formula C13H20N2O7. This compound is characterized by the presence of multiple hydroxyl groups and a phenyl-hydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the reaction of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl-hydrazide moiety can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their function. The phenyl-hydrazide moiety may also interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6,7-Hexahydroxyheptanoic acid: A related compound with similar hydroxyl groups but lacking the phenyl-hydrazide moiety.
Phenylhydrazine: A simpler compound that forms the basis for the phenyl-hydrazide moiety in the target compound
Uniqueness
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is unique due to its combination of multiple hydroxyl groups and a phenyl-hydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
6631-61-4 |
|---|---|
Formule moléculaire |
C13H20N2O7 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide |
InChI |
InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22) |
Clé InChI |
FKWVLNZRINUMNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


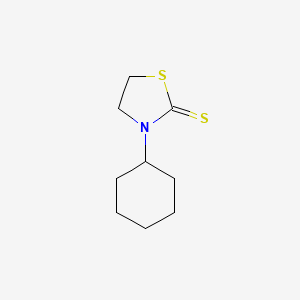
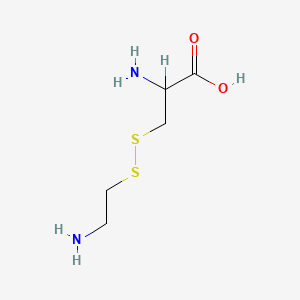

![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
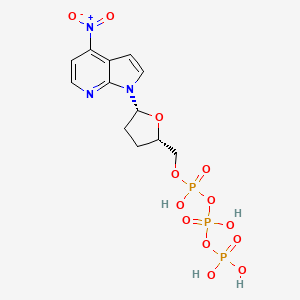


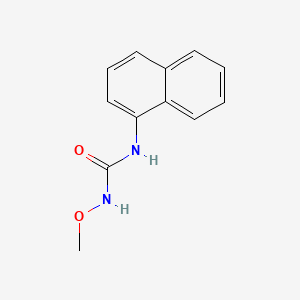
![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)

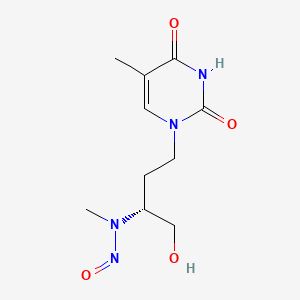
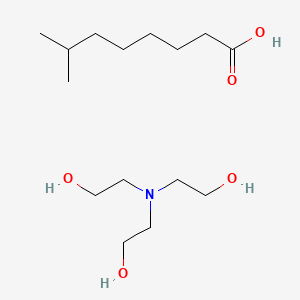
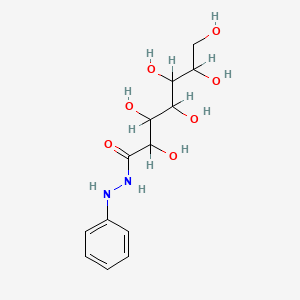
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)
